molecular formula C10H10ClNO4 B8540848 2-(4-Chloro-3-nitrophenyl)-2-methylpropanoic acid

2-(4-Chloro-3-nitrophenyl)-2-methylpropanoic acid

Cat. No.: B8540848
M. Wt: 243.64 g/mol
InChI Key: ACKABRICAWAUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-nitrophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10ClNO4/c1-10(2,9(13)14)6-3-4-7(11)8(5-6)12(15)16/h3-5H,1-2H3,(H,13,14)

InChI Key

ACKABRICAWAUFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 200 ml of methanol was dissolved 75.5 g of methyl 2-(4-chloro-3-nitrophenyl)-2-methylpropionate. Under ice cooling, 70 ml of an aqueous solution of 49.3 g of potassium hydroxide was added dropwise and the mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure. To the residue were added water and n-hexane to separate the mixture into layers. Concentrated hydrochloric acid was added to the aqueous layer to adjust its pH to 2 or less, followed by extraction with ethyl acetate. The ethyl acetate layer was washed successively with water and brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was recrystallized from ethyl acetate to obtain 53.1 g of the title compound.
[Compound]
Name
aqueous solution
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
75.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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